molecular formula C7H4BrCl2F B1450082 3,4-Dichloro-5-fluorobenzyl bromide CAS No. 1803807-07-9

3,4-Dichloro-5-fluorobenzyl bromide

Cat. No. B1450082
CAS RN: 1803807-07-9
M. Wt: 257.91 g/mol
InChI Key: DKZQRVSSZLNUJE-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluorobenzyl bromide (DCFB) is a halogenated organic compound that is used in a variety of scientific fields, including medicinal chemistry, organic synthesis, and analytical chemistry. It is a colorless, volatile liquid that has a low boiling point and is used in a variety of applications. DCFB is a versatile compound that can be used in a variety of reactions, including nucleophilic substitution, elimination, and oxidation. In addition, it can be used to synthesize a wide range of compounds.

Scientific Research Applications

Synthesis of Key Intermediates

"3,4-Dichloro-5-fluorobenzyl bromide" plays a crucial role as an intermediate in the synthesis of complex molecules. For example, it is used in the preparation of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis process highlights the challenges and innovations in developing practical, large-scale methods for producing such intermediates, emphasizing the importance of safety and efficiency in chemical manufacturing (Qiu et al., 2009).

Environmental Impact of Brominated Compounds

Research on the environmental impact of brominated compounds, including those related to "this compound", sheds light on the toxicity profiles and environmental behavior of these substances. Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) indicate that these brominated analogs share similar toxicity profiles with their chlorinated counterparts. Such research is critical for understanding the potential risks associated with the use and disposal of brominated flame retardants and related chemicals (Birnbaum et al., 2003).

Formation and Impact of Brominated Disinfection By-Products

The presence of bromide ions in water treatment processes, especially when using ozone, can lead to the formation of brominated disinfection by-products (DBPs). These compounds pose potential risks to human health and aquatic organisms, emphasizing the need for strategies to minimize their formation. This area of research is particularly relevant for the management of water quality in desalination systems and other water treatment applications, illustrating the complex interplay between chemical use in water treatment and environmental health outcomes (Agus et al., 2009).

properties

IUPAC Name

5-(bromomethyl)-1,2-dichloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2F/c8-3-4-1-5(9)7(10)6(11)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZQRVSSZLNUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241694
Record name Benzene, 5-(bromomethyl)-1,2-dichloro-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803807-07-9
Record name Benzene, 5-(bromomethyl)-1,2-dichloro-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803807-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 5-(bromomethyl)-1,2-dichloro-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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